molecular formula C14H10BrClF3NOS B2404819 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1235304-90-1

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2404819
CAS RN: 1235304-90-1
M. Wt: 412.65
InChI Key: QODXEKFPRYXPCW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of similar compounds involves intricate reactions highlighting the chemical versatility of benzamide derivatives. For instance, the preparation of acylthioureas and their spectroscopic properties showcase the capability of halogenated benzamides to engage in reactions leading to compounds with significant antimicrobial properties, suggesting the utility of 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in developing new antibacterial agents (Limban et al., 2011).

Antipathogenic Activity

The structural features of benzamide derivatives, particularly those with halogen substituents, have been correlated with antipathogenic activity. This is significant in the context of biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resistance to traditional antibiotics. The presence of bromo, chloro, and fluoro groups in the molecular structure enhances the antimicrobial efficacy of these compounds, suggesting potential applications of the subject compound in combating drug-resistant bacterial infections (Limban et al., 2011).

Crystallography and Molecular Interactions

Studies on the crystal structures of similar benzamide derivatives reveal the significance of halogen atoms in determining the packing and stability of these molecules in the solid state. For example, halogen-involved intermolecular interactions and the existence of isostructurality in crystal packing of benzamide analogues demonstrate the intricate balance of forces that dictate molecular arrangement, highlighting potential applications in materials science and nanotechnology (Mondal et al., 2018).

properties

IUPAC Name

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClF3NOS/c15-10-1-2-12(16)11(5-10)13(21)20(8-14(17,18)19)6-9-3-4-22-7-9/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODXEKFPRYXPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

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